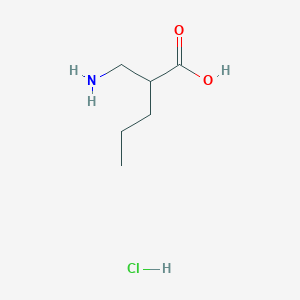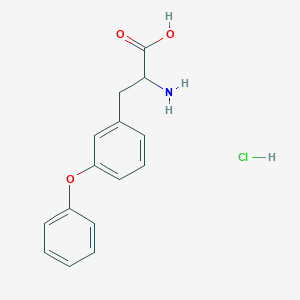
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 293.75 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt .Physical And Chemical Properties Analysis
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 293.75 . The compound’s InChI code is 1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Phloretic Acid Alternative : 3-(4-Hydroxyphenyl)propanoic acid, related to the compound of interest, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach could lead to a multitude of applications in material science due to the large number of -OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Biological and Pharmacological Studies
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which bear structural similarity to the compound , have been synthesized and found to exhibit significant antimicrobial activity against various bacterial and fungal strains (Kristina Mickevičienė et al., 2015).
Uterine Relaxant Activity : A study on novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, structurally related to the compound , revealed potent uterine relaxant activity, which could be significant in obstetrics and gynecology (C. Viswanathan et al., 2005).
Chemical Labeling and Analysis
- Fluorescent Biolabels : A novel fluorescent biolabel was developed starting from 3-(4-hydroxyphenyl)propanoic acid, indicating potential applications of related compounds in biological labeling and imaging (M. Briggs et al., 2002).
Antioxidant Studies
- Phenolic Derivatives as Antioxidants : Studies on phenolic compounds like acetaminophen and salicylate, structurally related to 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, have shown them to be effective antioxidants, suggesting potential applications in oxidative stress-related conditions (T. Dinis et al., 1994).
Miscellaneous Applications
Anti-Inflammatory Activities : Phenolic compounds from Eucommia ulmoides Oliv., which share structural similarities with the compound , have shown modest anti-inflammatory activities, hinting at potential therapeutic applications (Xiaolei Ren et al., 2021).
Chlorogenic Acid as a Dietary Polyphenol : Chlorogenic Acid, a phenolic acid similar to 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, has diverse biological and pharmacological effects such as antioxidant, antibacterial, and anti-inflammatory activities, suggesting potential dietary applications (M. Naveed et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-amino-3-(3-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVZDWOPBLSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
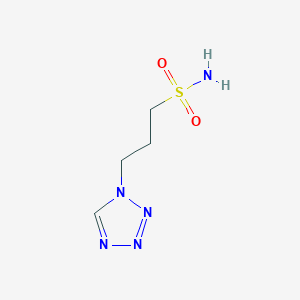
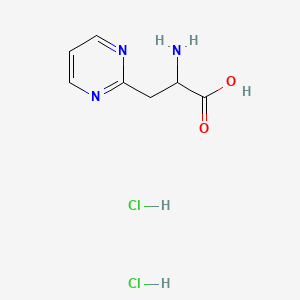
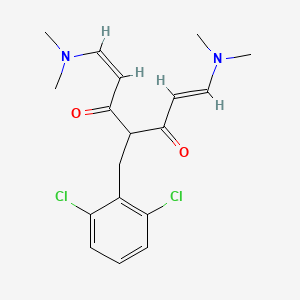
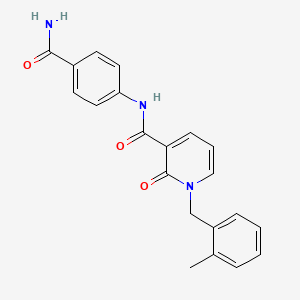
![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)
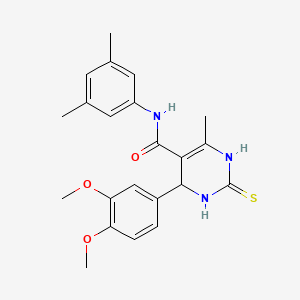
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)
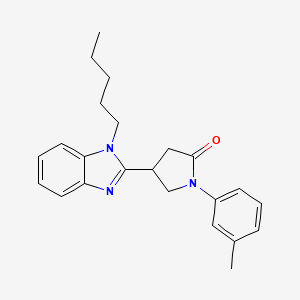
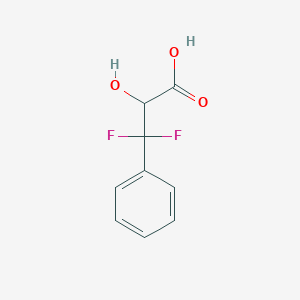
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
